Cas no 1379370-73-6 (4-Bromo-1-methoxy-2-(2-nitroethyl)benzene)

4-Bromo-1-methoxy-2-(2-nitroethyl)benzene 化学的及び物理的性質
名前と識別子
-
- EN300-1911486
- 1379370-73-6
- 4-bromo-1-methoxy-2-(2-nitroethyl)benzene
- 4-Bromo-1-methoxy-2-(2-nitroethyl)benzene
-
- インチ: 1S/C9H10BrNO3/c1-14-9-3-2-8(10)6-7(9)4-5-11(12)13/h2-3,6H,4-5H2,1H3
- InChIKey: HIAAHTQORMIYPN-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)CC[N+](=O)[O-])OC
計算された属性
- せいみつぶんしりょう: 258.98441g/mol
- どういたいしつりょう: 258.98441g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
4-Bromo-1-methoxy-2-(2-nitroethyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1911486-2.5g |
4-bromo-1-methoxy-2-(2-nitroethyl)benzene |
1379370-73-6 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-1911486-0.25g |
4-bromo-1-methoxy-2-(2-nitroethyl)benzene |
1379370-73-6 | 0.25g |
$906.0 | 2023-09-17 | ||
Enamine | EN300-1911486-10.0g |
4-bromo-1-methoxy-2-(2-nitroethyl)benzene |
1379370-73-6 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1911486-0.5g |
4-bromo-1-methoxy-2-(2-nitroethyl)benzene |
1379370-73-6 | 0.5g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1911486-0.05g |
4-bromo-1-methoxy-2-(2-nitroethyl)benzene |
1379370-73-6 | 0.05g |
$827.0 | 2023-09-17 | ||
Enamine | EN300-1911486-5g |
4-bromo-1-methoxy-2-(2-nitroethyl)benzene |
1379370-73-6 | 5g |
$2858.0 | 2023-09-17 | ||
Enamine | EN300-1911486-1.0g |
4-bromo-1-methoxy-2-(2-nitroethyl)benzene |
1379370-73-6 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1911486-0.1g |
4-bromo-1-methoxy-2-(2-nitroethyl)benzene |
1379370-73-6 | 0.1g |
$867.0 | 2023-09-17 | ||
Enamine | EN300-1911486-10g |
4-bromo-1-methoxy-2-(2-nitroethyl)benzene |
1379370-73-6 | 10g |
$4236.0 | 2023-09-17 | ||
Enamine | EN300-1911486-1g |
4-bromo-1-methoxy-2-(2-nitroethyl)benzene |
1379370-73-6 | 1g |
$986.0 | 2023-09-17 |
4-Bromo-1-methoxy-2-(2-nitroethyl)benzene 関連文献
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
4-Bromo-1-methoxy-2-(2-nitroethyl)benzeneに関する追加情報
Latest Research Insights on 4-Bromo-1-methoxy-2-(2-nitroethyl)benzene (CAS: 1379370-73-6) in Chemical Biology and Pharmaceutical Applications
The compound 4-Bromo-1-methoxy-2-(2-nitroethyl)benzene (CAS: 1379370-73-6) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential as a synthetic intermediate. This aromatic nitro compound, characterized by its bromo and methoxy substituents, serves as a critical building block in the synthesis of complex molecules, including pharmacologically active agents. Recent studies have explored its utility in multicomponent reactions, catalytic transformations, and as a precursor to bioactive heterocycles.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in the synthesis of indole derivatives via palladium-catalyzed cyclization. The nitroethyl moiety facilitated C–N bond formation under mild conditions, yielding compounds with promising activity against kinase targets. Notably, the bromo substituent enabled further functionalization through cross-coupling reactions, highlighting the molecule's synthetic flexibility. Researchers emphasized its stability under physiological conditions, suggesting potential for in vivo applications.
In parallel, computational studies (ACS Omega, 2024) investigated the electronic properties of 1379370-73-6 using density functional theory (DFT). The nitro group's strong electron-withdrawing character was found to polarize the aromatic ring, enhancing reactivity toward nucleophilic aromatic substitution (SNAr). This theoretical framework aligns with experimental observations of its preferential reactivity at the ortho position relative to the methoxy group, informing rational design strategies for derivative libraries.
Industrial applications have also emerged, with patent filings (WO2023/154672) describing its use in continuous flow chemistry platforms. The compound's solubility in green solvents (e.g., cyclopentyl methyl ether) enabled efficient scaling of nitro reduction steps to produce aminobenzene intermediates for API synthesis. Process optimization achieved >90% yield with minimal byproducts, addressing previous challenges in handling nitro compounds at scale.
Toxicological profiling (Regulatory Toxicology and Pharmacology, 2024) revealed that 4-Bromo-1-methoxy-2-(2-nitroethyl)benzene exhibits moderate cytotoxicity (IC50 = 18 μM in HepG2 cells), prompting recommendations for engineering controls in industrial settings. However, its metabolites showed no genotoxicity in Ames tests, supporting its continued use with proper safety protocols. These findings underscore the compound's balance between synthetic utility and manageable risk profile.
Future directions include exploring its photophysical properties for bioimaging applications, as preliminary data suggest fluorescence emission when conjugated with BODIPY dyes. The compound's structural features position it as a potential scaffold for developing theranostic agents, merging synthetic accessibility with biological functionality—an area slated for investigation in upcoming NIH-funded projects.
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